5-[(3-fluorophenoxy)methyl]-N-(2-oxopyrrolidin-3-yl)-1H-pyrazole-3-carboxamide -

5-[(3-fluorophenoxy)methyl]-N-(2-oxopyrrolidin-3-yl)-1H-pyrazole-3-carboxamide

Catalog Number: EVT-5521710
CAS Number:
Molecular Formula: C15H15FN4O3
Molecular Weight: 318.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

SR144528 (5-(4-chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-N-[(1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]hept-2-yl]-1H-pyrazole-3-carboxamide)

Compound Description: SR144528 is a cannabinoid CB2 receptor antagonist with subnanomolar affinity. Research on this compound focuses on understanding its binding site interactions and identifying its primary interaction site at CB2. Studies have shown the importance of its amide functional group for CB2 affinity and efficacy, as well as the significance of aromatic stacking interactions within the CB2 receptor. []

Relevance: SR144528 shares a core structure with 5-[(3-fluorophenoxy)methyl]-N-(2-oxopyrrolidin-3-yl)-1H-pyrazole-3-carboxamide, both containing a central 1H-pyrazole-3-carboxamide moiety. This suggests that the shared scaffold could be important for interacting with biological targets, and modifications around this core might influence activity and selectivity. []

Relevance: While Rimonabant's structure differs significantly from 5-[(3-fluorophenoxy)methyl]-N-(2-oxopyrrolidin-3-yl)-1H-pyrazole-3-carboxamide, it highlights the therapeutic potential and challenges associated with targeting cannabinoid receptors for obesity treatment. The structural differences emphasize the importance of carefully considering the structure-activity relationship when designing novel cannabinoid receptor modulators to minimize potential side effects. []

1-(2,4-dichlorophenyl)-N-(piperidin-1-yl)-4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophene-2-yl)-1H-pyrazole-3-carboxamide

Compound Description: This compound is a peripherally restricted cannabinoid-1 receptor (CB1R) antagonist, exhibiting significant weight-loss efficacy in diet-induced obese mice. It was developed through bioisosteric replacement of the C-4 alkyl chain on the pyrazole ring of a lead compound with electronegative groups. []

Relevance: Similar to 5-[(3-fluorophenoxy)methyl]-N-(2-oxopyrrolidin-3-yl)-1H-pyrazole-3-carboxamide, this compound possesses a 1H-pyrazole-3-carboxamide core. The study highlights the possibility of modifying this core structure to modulate CB1R activity and potentially influence weight loss. The success of the sulfonamide and sulfamide substitutions in this compound suggests that similar modifications could be explored in the context of 5-[(3-fluorophenoxy)methyl]-N-(2-oxopyrrolidin-3-yl)-1H-pyrazole-3-carboxamide. []

N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716)

Compound Description: SR141716 is a potent and selective CB1 receptor antagonist. Studies have shown that its N1 aromatic ring moiety plays a dominant role in steric binding interaction with the receptor, similar to the alkyl side chain of cannabinoid agonists. Research also suggests that the pyrazole C3 substituent of SR141716 might contribute to its antagonist or inverse agonist activity. [, ]

Relevance: The structural similarities between SR141716 and 5-[(3-fluorophenoxy)methyl]-N-(2-oxopyrrolidin-3-yl)-1H-pyrazole-3-carboxamide, particularly the shared 1H-pyrazole-3-carboxamide core and the presence of halogenated aromatic rings, are noteworthy. The findings regarding SR141716's binding interactions and the potential role of the pyrazole C3 substituent could offer valuable insights for understanding the structure-activity relationships of 5-[(3-fluorophenoxy)methyl]-N-(2-oxopyrrolidin-3-yl)-1H-pyrazole-3-carboxamide. [, ]

5-(4-chlorophenyl)-3-[(E)-2-cyclohexylethenyl]-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole (VCHSR)

Compound Description: VCHSR is an analog of SR141716, designed to lack hydrogen bonding potential at the C3 position. This modification resulted in VCHSR acting as a neutral antagonist at CB1 receptors, unlike SR141716, which exhibits inverse agonism. []

Relevance: Comparing VCHSR to 5-[(3-fluorophenoxy)methyl]-N-(2-oxopyrrolidin-3-yl)-1H-pyrazole-3-carboxamide highlights the potential significance of the C3 substituent in influencing the compound's interaction with the CB1 receptor. The presence of a hydrogen bond donor/acceptor group at this position in 5-[(3-fluorophenoxy)methyl]-N-(2-oxopyrrolidin-3-yl)-1H-pyrazole-3-carboxamide suggests that it might exhibit a different activity profile compared to VCHSR, potentially leaning towards inverse agonism. []

MK-5596 (N-[(4R)-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-yl]-5-methyl-1H-pyrazole-3-carboxamide)

Compound Description: MK-5596 is a novel CB1R inverse agonist showing potential as a treatment for obesity. It was developed through structure-activity relationship (SAR) studies aimed at reducing hERG inhibition activity observed in a lead compound. []

Relevance: Although MK-5596 has a different core structure than 5-[(3-fluorophenoxy)methyl]-N-(2-oxopyrrolidin-3-yl)-1H-pyrazole-3-carboxamide, both compounds target the CB1 receptor and share the presence of a 1H-pyrazole-3-carboxamide moiety. The successful development of MK-5596 as a clinical candidate for obesity highlights the therapeutic potential of targeting the CB1 receptor and suggests that exploring similar SAR strategies around the 1H-pyrazole-3-carboxamide core could lead to the identification of novel compounds with improved pharmacological profiles. []

Properties

Product Name

5-[(3-fluorophenoxy)methyl]-N-(2-oxopyrrolidin-3-yl)-1H-pyrazole-3-carboxamide

IUPAC Name

5-[(3-fluorophenoxy)methyl]-N-(2-oxopyrrolidin-3-yl)-1H-pyrazole-3-carboxamide

Molecular Formula

C15H15FN4O3

Molecular Weight

318.30 g/mol

InChI

InChI=1S/C15H15FN4O3/c16-9-2-1-3-11(6-9)23-8-10-7-13(20-19-10)15(22)18-12-4-5-17-14(12)21/h1-3,6-7,12H,4-5,8H2,(H,17,21)(H,18,22)(H,19,20)

InChI Key

VQNJAKMEWFFZHK-UHFFFAOYSA-N

SMILES

C1CNC(=O)C1NC(=O)C2=NNC(=C2)COC3=CC(=CC=C3)F

Canonical SMILES

C1CNC(=O)C1NC(=O)C2=NNC(=C2)COC3=CC(=CC=C3)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.